6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
Overview
Description
“6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid” is a chemical compound with the empirical formula C9H8INO3. It has a molecular weight of 305.07 . This compound is a solid and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string of this compound isOC(=O)c1cc(I)nc2CCCOc12
. The InChI string is 1S/C9H8INO3/c10-7-4-5(9(12)13)8-6(11-7)2-1-3-14-8/h4H,1-3H2,(H,12,13)
. Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis Methodologies
Synthesis of Derivatives : Acetyl and iodo derivatives of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones have been synthesized efficiently. These compounds demonstrate the potential for structural manipulation and derivatization of similar compounds like 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid (Nikam & Kappe, 2017).
Fabrication of Magnetic Catalysts : Research on pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles shows the potential for using similar pyridine derivatives in creating organic-inorganic hybrid heterogeneous catalysts. This suggests potential catalytic applications for this compound derivatives (Asghari et al., 2016).
Chemical Reactions and Properties
- Cyclocondensation Methods : The cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine and related reactions offer insights into methodologies that could be applied to similar compounds like this compound. Such methods are useful for synthesizing biologically active scaffolds (Yakovenko & Vovk, 2021).
Potential Biological and Medicinal Applications
- Potassium Channel Antagonists : The design of pyrano-[2,3b]-pyridines as potassium channel antagonists showcases potential pharmacological uses. Given the structural similarities, this compound may also be explored for similar biological activities (Finlay et al., 2008).
Structural and Spectral Analysis
- Spectral Studies : Investigations into the structure and vibrational spectra of related compounds offer insights into the potential for conducting similar studies on this compound. Such studies are crucial for understanding the physical and chemical properties of these compounds (Bahgat et al., 2009).
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word “Warning”. It has hazard statement H319, which means it causes serious eye irritation. The precautionary statements are P305 + P351 + P338, which means if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing .
Properties
IUPAC Name |
6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO3/c10-7-4-5(9(12)13)8-6(11-7)2-1-3-14-8/h4H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILXTUKWZXNMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)I)C(=O)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174801 | |
Record name | 2H-Pyrano[3,2-b]pyridine-8-carboxylic acid, 3,4-dihydro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701174801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-29-7 | |
Record name | 2H-Pyrano[3,2-b]pyridine-8-carboxylic acid, 3,4-dihydro-6-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrano[3,2-b]pyridine-8-carboxylic acid, 3,4-dihydro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701174801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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